molecular formula C17H28N4O3 B3170774 tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate CAS No. 946384-37-8

tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate

Cat. No.: B3170774
CAS No.: 946384-37-8
M. Wt: 336.4 g/mol
InChI Key: ZWTCBZVVMRPJMN-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate is a bifunctional compound primarily utilized in medicinal chemistry and chemical biology as a versatile linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . Its molecular structure features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, which serves as a key synthetic handle, and a 1-cyanocyclopentyl carbamoyl moiety. The central value of this reagent lies in its ability to tether an E3 ubiquitin ligase-recruiting ligand to a protein-of-interest (POI)-targeting warhead, thereby facilitating the construction of a functional heterobifunctional degrader. The piperazine moiety provides a rigid, synthetically accessible spacer that contributes to the overall physicochemical properties and linker length crucial for productive ternary complex formation between the E3 ligase, the PROTAC, and the target protein. The terminal carbamoyl group attached to the cyclopentyl ring, which is further functionalized with a nitrile, offers a point of conjugation and can influence the compound's cell permeability and solubility. Researchers employ this specific linker to develop novel PROTACs aimed at degrading challenging therapeutic targets, such as kinases, transcription factors, and other proteins previously considered "undruggable," for exploring new mechanisms of action in cancer research, neurodegenerative diseases, and inflammatory disorders . Its application is strictly confined to preclinical investigative studies to elucidate biological pathways and validate novel drug targets.

Properties

IUPAC Name

tert-butyl 4-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-16(2,3)24-15(23)21-10-8-20(9-11-21)12-14(22)19-17(13-18)6-4-5-7-17/h4-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTCBZVVMRPJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and the cyanocyclopentyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the use of tert-butyl chloroformate in the presence of a base can facilitate the formation of the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of tert-butyl piperazine-1-carboxylate derivatives, highlighting structural differences and their implications:

Compound Name / ID (Evidence Source) Substituent at Piperazine 4-Position Molecular Weight (g/mol) XLogP3-AA Stability Notes Key Applications
Target Compound [(1-Cyanocyclopentyl)carbamoyl]methyl ~393.45 (estimated) ~1.5 Likely stable in gastric fluid (inferred) Not explicitly reported; potential kinase/Hsp90 inhibitor
Compound 1a () (R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl ~500.50 2.8 Degrades in simulated gastric fluid Antibacterial agent
Compound 12g () (6-((4-((2-Phenoxyethyl)carbamoyl)phenyl)amino)pyrimidin-4-yl) ~522.60 3.1 Stable; purified via DCM:MeOH (25:1) Hsp90–Cdc37 interaction inhibitor
Compound 16a () (4-Decylphenyl)(methyl)carbamoyl ~465.70 6.2 Stable; purified via ethyl acetate/hexanes Spns2 inhibitor
Compound 17a () 3-Amino-2-[(4-chlorophenyl)carbamoyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]-pyridin-4-yl ~648.20 4.5 Stable under heating (100°C, 1 h) Antiplasmodial agent
Compound 2l () 3-(4-(1H-1,2,4-triazol-1-yl)phenyl) ~343.40 1.8 Stable; purified via EtOAc/MeOH Intermediate for automated synthesis
Key Observations:
  • Substituent Polarity: The target compound’s 1-cyanocyclopentyl group introduces moderate polarity (XLogP3-AA ~1.5), comparable to triazole-containing analogs like 2l (XLogP3-AA 1.8) . This contrasts with highly lipophilic derivatives like 16a (XLogP3-AA 6.2), which may exhibit better membrane permeability but poorer aqueous solubility .
  • Stability: Unlike 1a and 1b, which degrade in gastric fluid due to oxazolidinone ring instability, the target compound’s carbamoyl and cyanocyclopentyl groups are less prone to hydrolysis, suggesting better gastrointestinal stability .
  • Synthetic Complexity: The carbamoylmethyl linkage in the target compound likely requires coupling reagents like HBTU or TBTU (as seen in ), whereas analogs with arylthienopyridine substituents (17a) involve multi-step cyclization and sulfur incorporation .

Biological Activity

tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C13H20N2O2C_{13}H_{20}N_2O_2. The presence of both piperazine and cyanocyclopentyl moieties suggests it may exhibit diverse pharmacological effects.

Research indicates that compounds similar to this compound may exhibit activity through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease .
  • Modulation of Neurotransmitter Systems : The piperazine ring may facilitate interactions with neurotransmitter receptors, potentially affecting mood and cognition.

In Vitro Studies

In vitro studies have demonstrated that related compounds can significantly influence cell viability and neuroprotection:

  • Cell Viability : One study reported that a derivative of this compound improved cell viability in astrocytes exposed to amyloid beta (Aβ) peptide, suggesting protective effects against neurotoxicity .
  • Enzyme Inhibition : Compounds similar to this compound exhibited IC50 values indicating effective inhibition of β-secretase (15.4 nM) and acetylcholinesterase (K i = 0.17 μM) .

Neuroprotective Effects

A notable study evaluated the neuroprotective effects of a compound structurally related to this compound in an Alzheimer's disease model. The compound was shown to:

  • Reduce Aβ aggregation by 85% at a concentration of 100 μM.
  • Improve astrocyte survival rates when co-treated with Aβ, indicating potential for therapeutic application in neurodegenerative conditions .

Data Table: Biological Activity Overview

Activity Type Effect Concentration Reference
Cell ViabilityIncreased survival in astrocytes100 μM
β-Secretase InhibitionIC50 = 15.4 nM-
Acetylcholinesterase InhibitionK i = 0.17 μM-
Aβ Aggregation Inhibition85% inhibition100 μM

Q & A

Basic: What are the common synthetic routes for synthesizing tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization : The tert-butyl-protected piperazine is alkylated using a bromoacetyl intermediate under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the carbamoyl-methyl group .

Carbamoyl Coupling : The 1-cyanocyclopentylamine is coupled to the activated carboxylic acid derivative (e.g., via EDC/HOBt or HATU-mediated amidation) in anhydrous dichloromethane or THF .

Deprotection (Optional) : The tert-butyl group can be removed using TFA or HCl/dioxane for further derivatization .
Key Analytical Validation : Intermediate purity is confirmed via TLC and HPLC (>95%), while final product structure is verified by 1^1H/13^13C NMR and high-resolution mass spectrometry .

Advanced: How can reaction parameters be optimized during the coupling of the 1-cyanocyclopentyl moiety to the piperazine core?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may increase side reactions; THF balances reactivity and selectivity .
  • Catalyst Tuning : Use of HATU over EDC improves coupling efficiency for sterically hindered amines, reducing reaction time from 24h to 6h .
  • Temperature Control : Maintaining 0–5°C minimizes epimerization of the cyanocyclopentyl group, critical for stereochemical integrity .
    Monitoring : Real-time reaction progress is tracked via inline FTIR or LC-MS to identify byproducts (e.g., N-acylurea formation) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : 1^1H NMR confirms substitution patterns (e.g., piperazine protons at δ 3.2–3.5 ppm; tert-butyl at δ 1.4 ppm) .
    • X-ray Crystallography : Resolves absolute configuration and crystal packing (e.g., piperazine chair conformation and hydrogen-bonding networks) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (<0.5% area) .
    • Elemental Analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical and observed results?

Answer:

  • Dynamic Effects : Conformational flexibility (e.g., piperazine ring puckering) causes splitting in NMR signals; variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies exchange broadening .
  • Isotopic Labeling : 15^15N-labeled analogs differentiate overlapping signals in crowded regions (e.g., amide vs. piperazine protons) .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign ambiguous peaks .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays (e.g., trypsin-like proteases or kinases) using ATP/NADH depletion readouts .
  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for GPCRs) to measure Kᵢ values .

Advanced: How does structural modification of the cyanocyclopentyl group impact bioactivity?

Answer:
A comparative analysis of analogs reveals:

ModificationBioactivity Change (vs. Parent)Mechanism Insight
Cyano → Amine ↑ Cytotoxicity (IC₅₀: 5 µM → 2 µM)Enhanced hydrogen bonding with target
Cyclopentyl → Cyclohexyl ↓ Solubility (LogP: 2.1 → 3.4)Increased hydrophobicity reduces bioavailability
Methodology : SAR studies combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Conditions : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis of the tert-butyl ester .
  • Degradation Pathways :
    • Hydrolysis of the carbamate group in humid environments (monitored by LC-MS for [M−56]⁺ fragments) .
    • Cyanohydrin formation under basic conditions (pH > 9) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Chemical Proteomics : SILAC-labeled cells treated with the compound are subjected to pull-down assays using biotinylated probes; identified targets are validated via CRISPR knockouts .
  • Cellular Thermal Shift Assay (CETSA) : Quantifies thermal stabilization of target proteins (ΔTₘ ≥ 2°C confirms engagement) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate
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tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate

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